7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid
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Overview
Description
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid is an organic compound with the molecular formula C12H18O5 It is characterized by a cyclopentyl ring substituted with hydroxyl and dioxo groups, attached to a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with hydroxyl and dioxo groups can be synthesized through a series of organic reactions, including cyclization and oxidation.
Attachment of the Heptanoic Acid Chain: The heptanoic acid chain is then attached to the cyclopentyl ring through esterification or other suitable organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids, while reduction may produce diols.
Scientific Research Applications
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxo groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-(3-Hydroxy-2,5-dioxocyclopentyl)octanoic acid: Similar structure with an additional carbon in the chain.
7-(3-Hydroxy-2,5-dioxocyclopentyl)hexanoic acid: Similar structure with one less carbon in the chain.
7-(3-Hydroxy-2,5-dioxocyclopentyl)pentanoic acid: Similar structure with two fewer carbons in the chain.
Uniqueness
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid is unique due to its specific chain length and the presence of both hydroxyl and dioxo groups on the cyclopentyl ring
Properties
CAS No. |
22935-43-9 |
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Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
7-(3-hydroxy-2,5-dioxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H18O5/c13-9-7-10(14)12(17)8(9)5-3-1-2-4-6-11(15)16/h8,10,14H,1-7H2,(H,15,16) |
InChI Key |
ASUMHSZQZHAHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(C1=O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
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